molecular formula C23H19N3O4 B2843920 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one CAS No. 957371-87-8

3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one

Cat. No.: B2843920
CAS No.: 957371-87-8
M. Wt: 401.422
InChI Key: XGCABENSTYTSJU-UHFFFAOYSA-N
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Description

3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a morpholine ring, a phenylpyrazole moiety, and a chromen-2-one core. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Phenylpyrazole Moiety: The phenylpyrazole moiety can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an activated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
  • 4-(Morpholine-4-carbonyl)phenylboronic acid

Uniqueness

3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-(morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c27-22(25-10-12-29-13-11-25)19-15-26(17-7-2-1-3-8-17)24-21(19)18-14-16-6-4-5-9-20(16)30-23(18)28/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCABENSTYTSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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